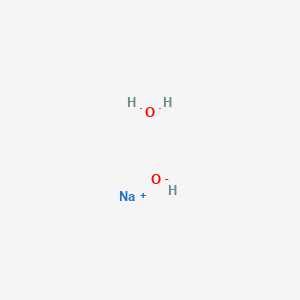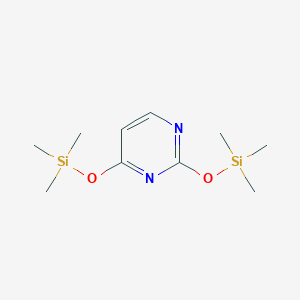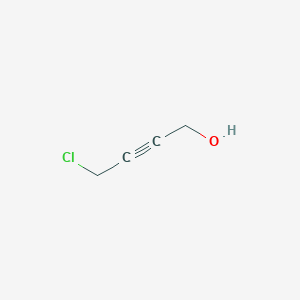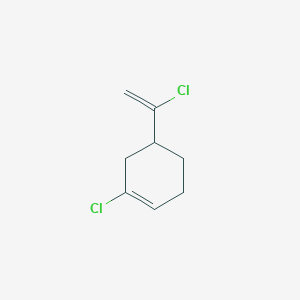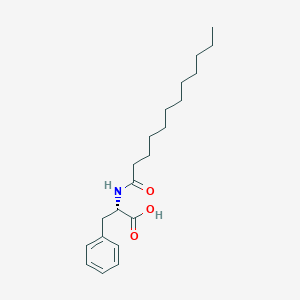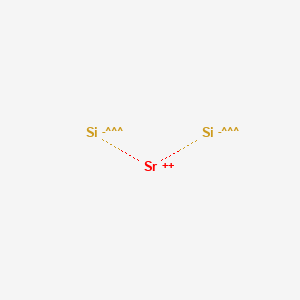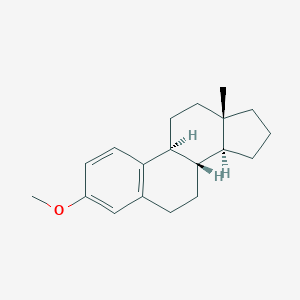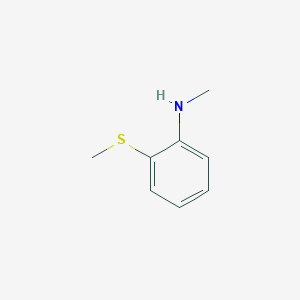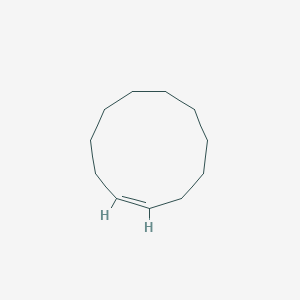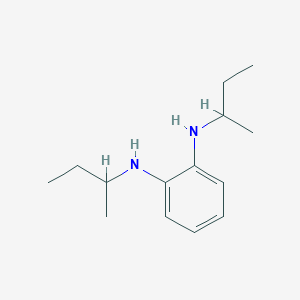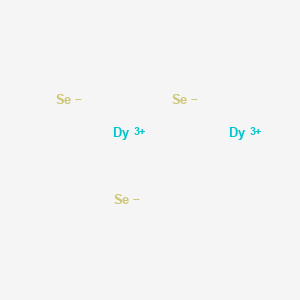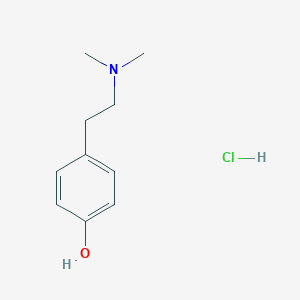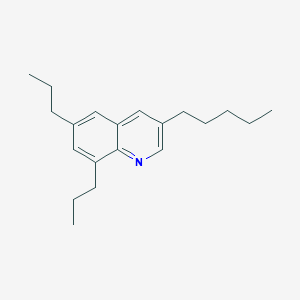
3-Pentyl-6,8-dipropylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyl-6,8-dipropylquinoline (PDQ) is a synthetic compound that belongs to the quinoline family. It is a yellowish, odorless powder that has gained attention in recent years due to its potential applications in scientific research. PDQ has been shown to possess unique biochemical and physiological effects, making it an attractive target for investigation.
Mécanisme D'action
The mechanism of action of 3-Pentyl-6,8-dipropylquinoline is not fully understood. However, it has been proposed that 3-Pentyl-6,8-dipropylquinoline may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. 3-Pentyl-6,8-dipropylquinoline may also induce apoptosis in cancer cells by activating caspases, which are involved in the process of programmed cell death.
Effets Biochimiques Et Physiologiques
3-Pentyl-6,8-dipropylquinoline has been shown to possess unique biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 3-Pentyl-6,8-dipropylquinoline has also been shown to induce apoptosis in cancer cells by activating caspases, which are involved in the process of programmed cell death. In addition, 3-Pentyl-6,8-dipropylquinoline has been shown to possess anti-microbial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Pentyl-6,8-dipropylquinoline is its unique biochemical and physiological effects, which make it an attractive target for investigation. 3-Pentyl-6,8-dipropylquinoline is also relatively easy to synthesize, with high yields and high purity. However, one limitation of 3-Pentyl-6,8-dipropylquinoline is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, 3-Pentyl-6,8-dipropylquinoline has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for the investigation of 3-Pentyl-6,8-dipropylquinoline. One potential direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy agents. In addition, further investigation is needed to understand the mechanism of action of 3-Pentyl-6,8-dipropylquinoline and its potential side effects and toxicity in vivo.
Méthodes De Synthèse
3-Pentyl-6,8-dipropylquinoline can be synthesized by a multi-step process that involves the reaction of 3-pentyl-2-bromoaniline with 1,3-diisopropyl-2-thiourea in the presence of potassium carbonate. The resulting intermediate is then treated with acetic anhydride and phosphorus pentoxide to yield 3-Pentyl-6,8-dipropylquinoline. This method has been optimized to produce high yields of 3-Pentyl-6,8-dipropylquinoline with high purity.
Applications De Recherche Scientifique
3-Pentyl-6,8-dipropylquinoline has been shown to have potential applications in scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. 3-Pentyl-6,8-dipropylquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. 3-Pentyl-6,8-dipropylquinoline has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, 3-Pentyl-6,8-dipropylquinoline has been shown to possess anti-microbial activity against a variety of bacteria and fungi.
Propriétés
Numéro CAS |
10372-06-2 |
|---|---|
Nom du produit |
3-Pentyl-6,8-dipropylquinoline |
Formule moléculaire |
C20H29N |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
3-pentyl-6,8-dipropylquinoline |
InChI |
InChI=1S/C20H29N/c1-4-7-8-11-17-14-19-13-16(9-5-2)12-18(10-6-3)20(19)21-15-17/h12-15H,4-11H2,1-3H3 |
Clé InChI |
YUDSXPIIZDWTJR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
SMILES canonique |
CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
Synonymes |
6,8-Dipropyl-3-pentylquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



